molecular formula C18H13N3O2 B5888579 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione

4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione

Cat. No. B5888579
M. Wt: 303.3 g/mol
InChI Key: CBWAJVKAMUVVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrroloquinoline derivatives and has been found to exhibit a range of interesting properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is not yet fully understood. However, it is believed that this compound may work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can have a range of biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, as well as to reduce the levels of certain inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione in lab experiments is that it has been shown to exhibit potent anti-cancer properties, making it a promising candidate for further research in this area. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are many potential future directions for research on 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione. One area of interest is in further investigating its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the compound's mechanism of action, which could lead to the development of more effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can be achieved through a multi-step process that involves the reaction of various chemical reagents. One such method involves the reaction of 4-methyl-1,2,3,6-tetrahydropyridine-3-carboxylic acid with 2-chloro-3-formylquinoline, followed by a series of additional reactions to yield the final product.

Scientific Research Applications

The potential applications of 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione in scientific research are vast. One area of interest is in the field of cancer research, where this compound has been found to exhibit anti-cancer properties. Additionally, this compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-methyl-2-(pyridin-3-ylmethyl)pyrrolo[3,4-c]quinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-11-15-16(13-6-2-3-7-14(13)20-11)18(23)21(17(15)22)10-12-5-4-8-19-9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWAJVKAMUVVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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